(S)-5-oxopipecolic acid ethylene acetal
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Overview
Description
(S)-5-oxopipecolic acid ethylene acetal is a chemical compound that belongs to the class of acetals Acetals are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-oxopipecolic acid ethylene acetal typically involves the reaction of (S)-5-oxopipecolic acid with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. The reaction conditions often include the use of anhydrous acid to facilitate the formation of the acetal and to prevent the reverse reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The removal of water byproducts is crucial to drive the reaction to completion and can be achieved using molecular sieves or Dean-Stark apparatus .
Chemical Reactions Analysis
Types of Reactions
(S)-5-oxopipecolic acid ethylene acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or ketone.
Substitution: Nucleophilic substitution reactions can occur at the acetal carbon, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acid catalysts: Such as hydrochloric acid or sulfuric acid for acetal formation and hydrolysis
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original aldehyde or ketone .
Scientific Research Applications
(S)-5-oxopipecolic acid ethylene acetal has several scientific research applications:
Chemistry: Used as a protecting group for aldehydes and ketones during multi-step organic synthesis.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-5-oxopipecolic acid ethylene acetal involves its ability to form stable acetal linkages, which can protect reactive carbonyl groups during chemical reactions. The compound can be hydrolyzed back to the original aldehyde or ketone under acidic conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol acetals: Similar in structure but may differ in the specific aldehyde or ketone used.
Cyclic acetals: Formed from diols and carbonyl compounds, often used as protecting groups
Uniqueness
(S)-5-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of the pipecolic acid moiety.
Properties
IUPAC Name |
(8S)-1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-1-2-8(5-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWNFWWBCMOIT-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1C(=O)O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CN[C@@H]1C(=O)O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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